Cas no 1805422-91-6 (5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine is a highly functionalized pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct structural features—including cyano, difluoromethyl, fluoro, and iodo substituents—make it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The presence of multiple halogen atoms enhances reactivity, enabling selective modifications for targeted molecule construction. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the electron-withdrawing cyano and fluoro substituents influence electronic properties. This compound is particularly valuable in the development of bioactive molecules, offering precise control over reactivity and functional group compatibility in complex synthetic pathways.
5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine structure
1805422-91-6 structure
商品名:5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine
CAS番号:1805422-91-6
MF:C7H2F3IN2
メガワット:298.003863811493
CID:4871766

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine 化学的及び物理的性質

名前と識別子

    • 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine
    • インチ: 1S/C7H2F3IN2/c8-5-4(6(9)10)3(1-12)2-13-7(5)11/h2,6H
    • InChIKey: WNJZSFUATJUEJA-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(C(F)F)=C(C#N)C=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029047445-1g
5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine
1805422-91-6 97%
1g
$1,504.90 2022-04-01

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine 関連文献

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridineに関する追加情報

5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine: A Comprehensive Overview

The compound 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine (CAS No. 1805422-91-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatility in chemical reactions. The structure of 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine is characterized by a pyridine ring substituted with a cyano group at position 5, a difluoromethyl group at position 4, a fluoro group at position 3, and an iodine atom at position 2. These substituents impart distinct electronic and steric effects, making this compound a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the importance of pyridine derivatives like 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of bioactive molecules, particularly those with potential applications in cancer therapy. The presence of the cyano group and the iodine atom provides opportunities for further functionalization, enabling the creation of highly specific ligands or drug candidates.

In terms of physical properties, 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine exhibits a high degree of stability under standard laboratory conditions. Its melting point and solubility characteristics make it suitable for use in various organic reactions, including nucleophilic substitutions and cross-coupling reactions. The compound's ability to undergo metal-catalyzed transformations has been extensively studied, with recent research focusing on its application in palladium-catalyzed coupling reactions to form biaryl structures.

The synthesis of 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by sequential substitution reactions to introduce the desired substituents. The introduction of the cyano group is often achieved through cyanation reactions, while the iodination step requires precise control to ensure high yields and purity. The presence of fluorinated substituents adds complexity to the synthesis but also enhances the compound's reactivity and selectivity in subsequent reactions.

From an environmental perspective, 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodylpyridine has been evaluated for its potential impact on ecosystems. Studies indicate that this compound exhibits low toxicity to aquatic organisms under normal exposure conditions, making it a safer choice for use in industrial applications compared to some other pyridine derivatives. However, further research is needed to fully understand its long-term environmental effects and degradation pathways.

In conclusion, 5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodylpyridine (CAS No. 1805422916) represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel materials and therapeutic agents. As research continues to uncover new uses for this compound, its role in advancing modern chemistry is expected to grow significantly.

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